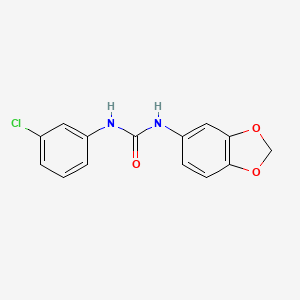![molecular formula C12H20N2S B5715576 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane, also known as MTMTD, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of diazepanes, which are known for their ability to interact with the central nervous system. In
作用机制
The exact mechanism of action of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane is not fully understood, but it is believed to interact with the GABA-A receptor in the central nervous system. This interaction leads to an increase in the activity of GABA, which is an inhibitory neurotransmitter. This results in a decrease in the activity of excitatory neurotransmitters, leading to the observed effects of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane.
Biochemical and Physiological Effects:
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the activity of GABA in the central nervous system, leading to a decrease in the activity of excitatory neurotransmitters. This results in anticonvulsant, analgesic, and anxiolytic effects. In addition, 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane has been shown to have potential as a treatment for depression and anxiety disorders, as well as for the management of chronic pain.
实验室实验的优点和局限性
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields. In addition, it has been extensively studied for its potential as a therapeutic agent, and its mechanism of action is well understood. However, there are also limitations to the use of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane in lab experiments. It can be difficult to obtain pure samples of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane, and its effects can vary depending on the animal model used.
未来方向
There are a number of future directions for research on 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane. One area of focus is the development of more effective synthesis methods for 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane. In addition, further research is needed to fully understand the mechanism of action of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane and its potential as a therapeutic agent. There is also potential for the development of new analogs of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane with improved pharmacological properties. Finally, more research is needed to fully understand the limitations and potential side effects of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane in animal models.
合成方法
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane can be synthesized using a variety of methods, including the reaction of 5-methyl-2-thiophenemethanol with 1-methyl-1,4-diazepane-5-carboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 5-methyl-2-thiophenemethanol with 1-methyl-1,4-diazepane-5-carboxamide in the presence of a reducing agent. Both methods have been used successfully to produce 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane in high yields.
科学研究应用
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane has been studied for its potential as a therapeutic agent in a variety of applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. In addition, 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane has been shown to have potential as a treatment for depression and anxiety disorders, as well as for the management of chronic pain.
属性
IUPAC Name |
1-methyl-4-[(5-methylthiophen-2-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-11-4-5-12(15-11)10-14-7-3-6-13(2)8-9-14/h4-5H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFIAYICXAKILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)
![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)




![N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)
![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)


![methyl 3-[(2-ethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5715571.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5715579.png)